Synthesis of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide: A Technical and Mechanistic Guide
Synthesis of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide: A Technical and Mechanistic Guide
An In-Depth Technical Guide for Chemical Synthesis Professionals
Abstract: This document provides a comprehensive technical guide for the synthesis of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide (CAS No. 1354940-68-3).[1] The synthesis is centered around the robust and widely applicable amide coupling reaction between biphenyl-4-carboxylic acid and 2-(2-aminoethoxy)ethanol. This guide elucidates the strategic and mechanistic considerations underpinning the synthesis, presents a detailed, step-by-step experimental protocol, and outlines methods for process validation and structural confirmation. The content is designed for researchers, chemists, and drug development professionals requiring a reliable and well-understood protocol for accessing this and structurally related molecules.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
The molecular architecture of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide consists of a rigid, hydrophobic biphenyl moiety linked to a flexible, hydrophilic diethylene glycol amine linker via a stable amide bond. The biphenyl group is a privileged scaffold in medicinal chemistry and materials science.[2][3] The linker offers points for further functionalization or can be used to modulate physicochemical properties such as solubility.
The most logical and efficient synthetic approach is a convergent one, based on the formation of the central amide bond. A retrosynthetic analysis reveals the two key starting materials: biphenyl-4-carboxylic acid and 2-(2-aminoethoxy)ethanol . Both precursors are commercially available and structurally simple, making this an accessible and cost-effective synthetic route.[4]
Figure 1: Retrosynthetic analysis of the target molecule.
Part 2: The Amide Coupling Reaction: Mechanistic Principles
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of modern organic synthesis.[5] However, the direct thermal condensation of these two functional groups is generally inefficient. This is because the acidic proton of the carboxylic acid and the basic lone pair of the amine readily form a non-reactive ammonium carboxylate salt.[5]
To overcome this thermodynamic sink, the carboxylic acid must be "activated." This is achieved by using a coupling reagent to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[6]
Choice of Coupling System: Carbodiimides
Among the various classes of coupling reagents (phosphonium, aminium, carbodiimides), carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly effective, common, and generate a water-soluble urea byproduct that is easily removed during aqueous work-up.[7] To enhance efficiency and minimize potential side reactions, an additive such as N-hydroxysuccinimide (NHS) is often included.[5]
The mechanism proceeds in two key stages:
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Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
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Nucleophilic Acyl Substitution: The NHS additive rapidly reacts with the O-acylisourea to form a semi-stable NHS ester. This active ester is less prone to side reactions than the O-acylisourea and readily undergoes nucleophilic attack by the primary amine [2-(2-aminoethoxy)ethanol] to form the desired amide bond, releasing NHS.
Figure 2: Simplified mechanism for EDC/NHS-mediated amide coupling.
Part 3: Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. Standard laboratory safety precautions should be followed at all times.
Reagents and Materials
| Reagent Name | CAS No. | Formula | MW ( g/mol ) | Suggested Amount | Mmol | Equiv. |
| Biphenyl-4-carboxylic acid | 92-92-2 | C₁₃H₁₀O₂ | 198.22 | 1.00 g | 5.04 | 1.0 |
| 2-(2-Aminoethoxy)ethanol | 929-06-6 | C₄H₁₁NO₂ | 105.14 | 0.58 g (0.53 mL) | 5.54 | 1.1 |
| EDC·HCl | 25952-53-8 | C₈H₁₈ClN₃ | 191.70 | 1.06 g | 5.54 | 1.1 |
| NHS | 6066-82-6 | C₄H₅NO₃ | 115.09 | 0.64 g | 5.54 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 | 1.32 g (1.76 mL) | 10.08 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | 20 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | As needed | - | - |
| 1 M HCl (aq) | 7647-01-0 | HCl | 36.46 | As needed | - | - |
| Sat. NaHCO₃ (aq) | 144-55-8 | NaHCO₃ | 84.01 | As needed | - | - |
| Brine (Sat. NaCl aq) | 7647-14-5 | NaCl | 58.44 | As needed | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Synthesis Procedure
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add biphenyl-4-carboxylic acid (1.00 g, 5.04 mmol), EDC·HCl (1.06 g, 5.54 mmol), and NHS (0.64 g, 5.54 mmol).
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Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.
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Activation: Add DIPEA (1.76 mL, 10.08 mmol) to the solution. Stir the reaction mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid to the NHS ester.
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Amine Addition: Add 2-(2-aminoethoxy)ethanol (0.53 mL, 5.54 mmol) dropwise to the activated mixture.
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Reaction: Allow the reaction to stir at room temperature for 12-18 hours.
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Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). (Suggested mobile phase: 10% Methanol in Dichloromethane. Visualization: UV light and/or potassium permanganate stain). The reaction is complete upon consumption of the limiting reagent (biphenyl-4-carboxylic acid).
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Quenching and Extraction: Once complete, pour the reaction mixture into a separatory funnel containing 100 mL of Ethyl Acetate (EtOAc) and 50 mL of water.
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Aqueous Work-up:
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Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove DIPEA and any remaining amine.
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Wash with saturated aqueous NaHCO₃ (2 x 50 mL) to remove unreacted NHS and biphenyl-4-carboxylic acid.
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Wash with brine (1 x 50 mL) to remove residual water and salts.
-
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Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel. (A typical elution gradient might be from 50% to 100% Ethyl Acetate in Hexanes, or 0% to 10% Methanol in Dichloromethane).
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Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide as a solid or viscous oil. Dry under high vacuum to remove residual solvents.
Figure 3: Step-by-step experimental workflow.
Part 4: Process Validation and Structural Confirmation
A robust protocol requires built-in checkpoints and reliable methods for confirming the identity and purity of the final product.
In-Process Control: TLC Monitoring
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Stationary Phase: Silica gel 60 F₂₅₄
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Mobile Phase: 10% Methanol in Dichloromethane (adjust polarity as needed)
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Visualization: UV (254 nm) for the biphenyl chromophore, and a potassium permanganate or ninhydrin stain to visualize the starting amine and hydroxyl-containing product.
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Expected Results: The biphenyl-4-carboxylic acid starting material (SM) should have a distinct Rf value. The product, being more polar due to the amide and hydroxyl groups but larger than the amine, will have a new Rf value, typically between that of the two starting materials. The reaction is complete when the SM spot is no longer visible.
Structural Confirmation
While specific spectral data for this exact compound is not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected signals are as follows:
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¹H NMR (Proton NMR):
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Aromatic Region (~7.4-7.9 ppm): A series of doublets and multiplets corresponding to the 9 protons of the biphenyl ring system.
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Amide Proton (~7.0-8.0 ppm): A broad singlet or triplet (depending on coupling to adjacent CH₂) for the N-H proton.
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Alkyl Chain (~3.5-3.8 ppm): A series of multiplets corresponding to the 8 protons of the -CH₂CH₂OCH₂CH₂- chain.
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Hydroxyl Proton: A broad, exchangeable singlet for the terminal -OH group.
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¹³C NMR (Carbon NMR): Distinct signals for the aromatic carbons of the biphenyl group, the carbonyl carbon of the amide (~165-170 ppm), and the four unique carbons of the ethoxyethyl chain.
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Mass Spectrometry (MS): For a compound with the formula C₁₇H₁₉NO₃ (MW = 285.34), the expected molecular ion peak in ESI+ mode would be [M+H]⁺ at m/z = 286.34.
Conclusion
The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide is reliably achieved through a standard EDC/NHS-mediated amide coupling. The protocol is high-yielding, uses readily available starting materials, and involves straightforward purification techniques. The modularity of this synthesis allows for the substitution of either the carboxylic acid or the amine component to rapidly generate a library of analogous compounds for applications in drug discovery, materials science, and chemical biology.
References
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Appchem. N-[2-(2-HYDROXYETHOXY)ETHYL]BIPHENYL-4-CARBOXAMIDE. Available at: [Link]
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ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. Available at: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
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ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available at: [Link]
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Oakwood Chemical. Biphenyl-4-carboxylic acid. Available at: [Link]
-
Chemical Science (RSC Publishing). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]
-
NIST WebBook. Biphenyl-4-carboxylic acid. Available at: [Link]
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]
